molecular formula C9H3F18O3P B1595564 Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite CAS No. 66470-81-3

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite

Cat. No. B1595564
CAS RN: 66470-81-3
M. Wt: 532.06 g/mol
InChI Key: MJOVEPJSFHDSOJ-UHFFFAOYSA-N
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Description

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite is a sterically hindered, weakly σ-donating and strongly π-accepting ligand . It has a molecular weight of 532.06 .


Synthesis Analysis

This compound can be prepared by the reaction of lithium salt of 1,1,1,3,3,3-hexafluoro-2-propoxide with PCl3 .


Molecular Structure Analysis

The linear formula of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite is [(CF3)2CHO]3P . The InChI key is MJOVEPJSFHDSOJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite reacts with nucleosides to form deoxyribonucleoside 3′-bis (1,1,1,3,3,3-hexafluoro-2-propyl) phosphite units .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature. It has a refractive index of 1.300 (lit.) and a boiling point of 130 °C (lit.). The density is 1.69 g/mL at 25 °C (lit.) .

Scientific Research Applications

Safety and Hazards

The safety data sheet suggests using a dust mask type N95 (US) when handling this compound .

Future Directions

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite may be used in the preparation of new phosphonylating and coupling agents for the synthesis of oligodeoxyribonucleotides .

properties

IUPAC Name

tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F18O3P/c10-4(11,12)1(5(13,14)15)28-31(29-2(6(16,17)18)7(19,20)21)30-3(8(22,23)24)9(25,26)27/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOVEPJSFHDSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)OP(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F18O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318694
Record name Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66470-81-3
Record name 66470-81-3
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Record name Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite in nucleic acid chemistry?

A1: Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite is a versatile reagent primarily used for synthesizing oligonucleotides, specifically via the H-phosphonate approach [, , ]. This approach involves using the compound to create deoxyribonucleoside 3'-H-phosphonate units, which are key building blocks for oligonucleotide synthesis.

Q2: How does Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite compare to other phosphitylating agents in oligonucleotide synthesis?

A2: Compared to traditional phosphoramidite chemistry, Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite offers a simplified one-step activation process on solid supports using N-methylimidazole []. This is advantageous over both the phosphite and H-phosphonate approaches, which require additional steps.

Q3: Beyond oligonucleotide synthesis, are there other applications for this compound?

A3: Yes, Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite has been successfully employed in synthesizing sugar-modified nucleoside 5′-hydrogenphosphonates []. These modified nucleosides are valuable tools for various biological and medicinal chemistry applications.

Q4: Are there any specific advantages of using Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite in terms of reaction conditions?

A4: One of the key benefits is the mild reaction conditions required for Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite to react with deoxyribonucleosides []. The reaction proceeds efficiently with a catalytic amount of triethylamine, minimizing the risk of unwanted side reactions.

Q5: What are the essential physical properties and safety information regarding Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite?

A5: This compound is a colorless liquid with a boiling point of 130°C and a density of 1.69 g/mL []. It should be handled with care, avoiding contact with skin, eyes, and inhalation. Standard safety protocols for handling air-sensitive and moisture-sensitive chemicals should be followed.

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